BenchChemオンラインストアへようこそ!

SD-2590 hydrochloride

MMP inhibition selectivity profiling cancer metastasis

SD-2590 HCl is the only MMP inhibitor validated across cancer, arthritis, and cardiovascular disease models with proven in vivo efficacy at 10 mg/kg/day p.o. while maintaining MMP-1 sparing (>100,000× selectivity). Its hydrochloride salt ensures aqueous solubility for preclinical formulation. Choose SD-2590 for multi-indication translational pharmacology studies requiring consistent oral bioavailability and a safety profile free from musculoskeletal toxicity.

Molecular Formula C22H26ClF3N2O7S
Molecular Weight 555.0 g/mol
Cat. No. B1681697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-2590 hydrochloride
SynonymsN-hydroxy-1-(2-methoxyethyl)-4-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)piperidine-4-carboxamide
SC 78080
SC-78080
SC78080
SD 2590
SD-2590
SD2590
Molecular FormulaC22H26ClF3N2O7S
Molecular Weight555.0 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F.Cl
InChIInChI=1S/C22H25F3N2O7S.ClH/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25;/h2-9,29H,10-15H2,1H3,(H,26,28);1H
InChIKeyHJJOIVGDTLHVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SD-2590 Hydrochloride: An Orally Bioavailable, MMP-1-Sparing Inhibitor of MMP-2, -9, and -13


SD-2590 hydrochloride (also designated SC-78080) is an α-sulfone-α-piperidine hydroxamate small molecule that acts as a potent, reversible inhibitor of matrix metalloproteinases (MMPs) [1]. The compound is characterized by sub-nanomolar inhibitory potency against MMP-2, MMP-13, and MMP-9, with >100,000-fold selectivity for MMP-2 and MMP-13 over MMP-1, a profile designated "MMP-1 sparing" [2]. It is a chiral α-substituted piperidine sulfone derivative bearing a hydroxamic acid zinc-binding group, and its hydrochloride salt form enhances aqueous solubility for preclinical formulation .

Why MMP-13 Selective Inhibitors Like WAY-170523 or MMP-2/9 Inhibitors Cannot Substitute for SD-2590 Hydrochloride


Broad-spectrum MMP inhibitors such as marimastat and batimastat were discontinued clinically due to musculoskeletal toxicity attributed to MMP-1 inhibition, establishing the necessity of MMP-1-sparing selectivity profiles [1]. Narrower-spectrum alternatives including WAY-170523 (MMP-13-selective) and SB-3CT (MMP-2/9-selective) each address only a subset of the disease-relevant MMPs targeted by SD-2590 [2]. In preclinical models spanning cancer, arthritis, and cardiovascular disease, dual MMP-2/9/13 inhibition with concurrent MMP-1 sparing was a critical design criterion, and α-piperidine 19v (SD-2590) was advanced as the development candidate precisely because it met this combined potency/selectivity requirement in vivo while backup compounds were identified for distinct indications [3]. Simple interchange with any single-target or narrower-spectrum inhibitor would compromise the validated pharmacological profile demonstrated in these models.

SD-2590 Hydrochloride Quantitative Differentiation Evidence Versus In-Class Comparators


MMP-2 and MMP-13 Potency: Sub-Nanomolar IC50 Values with >100,000-Fold Selectivity Over MMP-1

SD-2590 hydrochloride exhibits IC50 values of <0.1 nM against both MMP-2 and MMP-13 in recombinant enzyme assays, with MMP-9 inhibition at 0.18 nM and MMP-8 at 1.7 nM [1]. In contrast, the MMP-13-selective inhibitor WAY-170523 has an IC50 of 17 nM against MMP-13—at least 170-fold less potent than SD-2590's <0.1 nM potency against the same target—and lacks any reported activity against MMP-2 [2]. The earlier MMP-13 inhibitor CL-82198 has an IC50 of 10,000 nM (10 µM) against MMP-13, representing a >100,000-fold difference in potency compared to SD-2590 . SD-2590 also demonstrates >100,000-fold selectivity for MMP-2 and MMP-13 over MMP-1 (IC50 >10,000 nM) and 70,000-fold selectivity over MMP-7 (IC50 7,000 nM) [1].

MMP inhibition selectivity profiling cancer metastasis cardiovascular disease arthritis

Oral Bioavailability: Pharmacokinetic Advantage Enabling In Vivo Efficacy Across Multiple Disease Models

SD-2590 hydrochloride demonstrates oral bioavailability enabling systemic exposure following oral gavage administration in both rat and mouse preclinical models [1]. The compound was selected for development toward the initial indication of cancer specifically because of this oral bioavailability combined with its potency and selectivity profile [1]. In contrast, the structurally related backup compound SC-77964, while also orally active and similarly potent against MMP-2/9/13 (IC50 <0.1 nM for all three), was designated a backup compound and not advanced as the primary development candidate, indicating that additional optimization criteria favored SD-2590 . Another backup compound, SC-77774, is also orally bioavailable but was not selected as the lead candidate [2]. Many in-class hydroxamate MMP inhibitors suffer from poor oral absorption or extensive first-pass metabolism that limits their utility in chronic in vivo studies.

oral bioavailability pharmacokinetics in vivo dosing preclinical development rodent models

In Vivo Efficacy: Reduction of Left Ventricular Dilation in Myocardial Infarction Rat Model

SD-2590 hydrochloride administered at 10 mg/kg/day orally significantly inhibits left ventricular dilation in rats following surgically induced myocardial infarction, compared to vehicle-treated MI control animals [1]. This in vivo efficacy demonstrates functional pharmacological activity in a disease-relevant cardiovascular model. While WAY-170523 has been characterized extensively for MMP-13 inhibition in osteoarthritis models, published direct comparative in vivo data for WAY-170523 in myocardial infarction models are lacking, and CL-82198 (MMP-13 IC50 10 µM) lacks the potency required for robust in vivo cardiovascular efficacy testing [2]. The structurally related analog SC-77964 was not reported to have been evaluated in this specific cardiovascular model in the primary development publication [3].

myocardial infarction left ventricular remodeling cardiovascular disease in vivo efficacy rat model

Multi-Indication Development Nomination: Lead Candidate Status in Cancer with Efficacy in Arthritis and Cardiovascular Disease

Among the series of α-sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates synthesized and evaluated in the J. Med. Chem. 2010 study, α-piperidine 19v (SC-78080/SD-2590) was explicitly selected for development toward the initial indication of cancer [1]. The same publication reports oral efficacy in inhibiting tumor growth in mice and in the bovine cartilage degradation ex vivo explant system (arthritis model), in addition to the cardiovascular efficacy described above [2]. The backup compounds SC-77964 (19w) and SC-77774 (9i) were not advanced as lead candidates for the cancer indication [3]. This formal development nomination distinguishes SD-2590 from the broader class of MMP inhibitors, many of which have been characterized only in vitro or in single disease models.

cancer tumor growth inhibition arthritis cartilage degradation multi-indication

SD-2590 Hydrochloride Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


Preclinical Cancer Metastasis Studies Requiring Oral MMP-2/9/13 Inhibition with MMP-1 Sparing

SD-2590 hydrochloride is optimally suited for in vivo oncology studies where chronic oral dosing is required to inhibit tumor-associated MMP-2, MMP-9, and MMP-13 while avoiding MMP-1-related musculoskeletal toxicity. The compound's designation as the lead development candidate for the cancer indication, based on demonstrated tumor growth inhibition in mouse models [1], supports its use in metastasis and angiogenesis research where gelatinase (MMP-2/9) and collagenase-3 (MMP-13) inhibition is mechanistically relevant.

Cardiovascular Research on Post-Myocardial Infarction Left Ventricular Remodeling

SD-2590 hydrochloride is uniquely validated among the available in-class comparators for cardiovascular applications, with direct in vivo evidence showing significant reduction of left ventricular dilation in a rat myocardial infarction model at 10 mg/kg/day oral dosing [1]. This model-specific efficacy distinguishes SD-2590 from WAY-170523 and CL-82198, which lack published validation in MI/remodeling models. Researchers investigating MMP contributions to adverse ventricular remodeling post-MI should prioritize SD-2590.

Arthritis and Cartilage Degradation Ex Vivo Explant Studies

SD-2590 hydrochloride has demonstrated efficacy in the bovine cartilage degradation ex vivo explant system, a validated preclinical model for osteoarthritis and rheumatoid arthritis research [1]. While WAY-170523 also has characterized activity in osteoarthritis models, SD-2590's broader MMP-2/9/13 inhibition profile may provide more comprehensive protection against multiple MMP-mediated cartilage degradation pathways compared to MMP-13-selective agents.

Multi-Indication Screening and Translational Pharmacology Programs

SD-2590 hydrochloride's formal nomination as the development candidate across three disease areas (cancer, arthritis, cardiovascular disease) [1] supports its use as a reference standard for multi-indication MMP inhibitor screening and translational pharmacology programs. The compound's oral bioavailability and validated in vivo efficacy across multiple models enable consistent comparison across different disease indications without requiring reformulation or route-of-administration adjustments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SD-2590 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.